Theophylline, 8-mercapto-2-thio-
Description
Theophylline, 8-mercapto-2-thio- is a chemically modified derivative of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and phosphodiesterase inhibitor. This derivative features a mercapto (-SH) group at the 8-position and a thione (C=S) group at the 2-position of the xanthine core. Such substitutions alter its physicochemical properties and pharmacological profile compared to the parent compound.
Properties
CAS No. |
1784-68-5 |
|---|---|
Molecular Formula |
C7H8N4OS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one |
InChI |
InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) |
InChI Key |
ICPOMCAMXKYSKE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |
Other CAS No. |
1784-68-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Properties of Theophylline and Analogues
Key Observations:
- Theophylline : Exhibits a high melting point (273.14°C) due to strong intermolecular hydrogen bonding and crystalline stability .
- 8-Mercaptopurine : The mercapto group at position 8 confers distinct reactivity, enabling its role in nucleic acid metabolism disruption .
- Thione Substitution : Thione groups (e.g., in thiazolidinethione) reduce melting points compared to ketones (C=O) due to weaker hydrogen bonding . This suggests that 8-mercapto-2-thio-theophylline may have a lower melting point than theophylline.
Pharmacological and Biochemical Profiles
- Theophylline: Induces vasodilation via cGMP elevation and eNOS phosphorylation in endothelial cells . However, its association with severe asthma exacerbations (e.g., near-fatal attacks) highlights safety concerns, particularly when combined with β-agonists .
- Etophylline : The hydroxyethyl substitution at position 7 may enhance solubility but retains bronchodilatory activity akin to theophylline .
- 8-Mercaptopurine : Unlike theophylline, its mechanism involves purine antagonism, demonstrating how position-specific substitutions drastically alter biological targets .
- Thio-Substituted Analogues : Thione groups (e.g., in 2-thiazolidinethione) enhance metal-binding capacity, which could influence enzyme inhibition or drug metabolism in 8-mercapto-2-thio-theophylline .
Thermal and Stability Profiles
- Theophylline displays a sharp endothermic peak at 273.14°C (ΔH = -204.32 J/g), indicative of high thermal stability .
- Excipients like sorbitol (melting point: ~100°C) and glicocol (melting with decomposition at ~256°C) demonstrate that polar substituents reduce thermal stability compared to theophylline . By analogy, the mercapto and thione groups in 8-mercapto-2-thio-theophylline may lower its melting point and alter decomposition pathways.
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